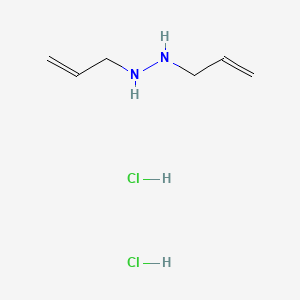
1,2-Diallylhydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diallylhydrazine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14Cl2N2 and its molecular weight is 185.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,2-Diallylhydrazine dihydrochloride has been investigated for its potential therapeutic applications. Research indicates that it may exhibit anti-cancer properties. A study involving continuous administration of this compound in drinking water to mice resulted in the induction of lung tumors, suggesting its role as a carcinogen and prompting further investigation into its mechanism of action and potential therapeutic uses against certain types of cancer .
Case Study: Carcinogenicity Research
- Study Design : Swiss mice were administered 0.0625% this compound in their drinking water for their lifespan.
- Findings : The study observed the induction of lung tumors, indicating the compound's potential as a model for studying cancer development and mechanisms .
Agricultural Applications
The compound is also relevant in agricultural research, particularly as a precursor to various hydrazine derivatives used in pesticides and herbicides. Hydrazines are known for their effectiveness against pests and diseases affecting crops.
Potential Uses in Pesticides
- Insecticides : Compounds derived from hydrazines, including this compound, can be formulated into insecticides that target specific pests while minimizing harm to beneficial organisms.
- Herbicides : The compound's reactivity allows for the synthesis of herbicidal agents that can control weed populations effectively.
Toxicological Profile
The toxicological profile of this compound has been examined extensively due to its potential health risks. Studies have identified it as a compound with significant toxicity, particularly affecting the liver and lungs.
Toxic Effects Observed
- Liver Damage : Chronic exposure has been linked to liver hypertrophy and neoplastic changes in animal models.
- Pulmonary Effects : Inhalation studies indicate potential respiratory toxicity, emphasizing the need for safety measures when handling this compound .
Synthesis and Chemical Properties
The synthesis of this compound involves specific chemical reactions that yield this compound with high purity. The methodologies employed can influence its efficacy and safety profile.
| Synthesis Method | Details |
|---|---|
| Condensation Reaction | Utilizes acyl chlorides with alkyl hydrazines to produce desired hydrazine derivatives. |
| Purification Techniques | Various methods are employed to isolate the compound from by-products effectively. |
Eigenschaften
CAS-Nummer |
26072-78-6 |
|---|---|
Molekularformel |
C6H14Cl2N2 |
Molekulargewicht |
185.09 g/mol |
IUPAC-Name |
1,2-bis(prop-2-enyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-5-7-8-6-4-2;;/h3-4,7-8H,1-2,5-6H2;2*1H |
InChI-Schlüssel |
BHPSYESZOZTFCG-UHFFFAOYSA-N |
SMILES |
C=CCNNCC=C.Cl.Cl |
Kanonische SMILES |
C=CCNNCC=C.Cl.Cl |
Key on ui other cas no. |
26072-78-6 |
Verwandte CAS-Nummern |
26072-79-7 (Parent) |
Synonyme |
1,2-diallylhydrazine 1,2-diallylhydrazine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















